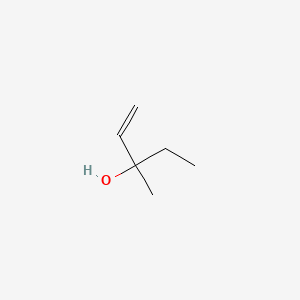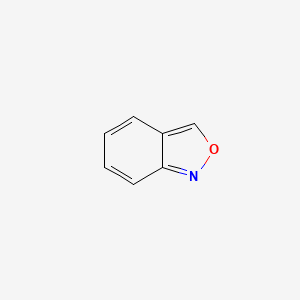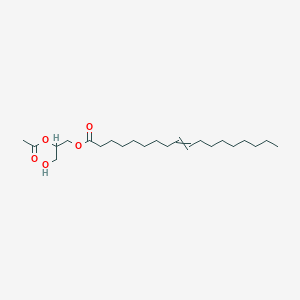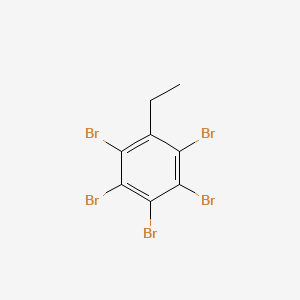
(3R,4R,5R)-hexane-1,3,4,5-tetrol
Übersicht
Beschreibung
(3R,4R,5R)-hexane-1,3,4,5-tetrol is a polyhydroxylated compound with four hydroxyl groups attached to a hexane backbone This compound is chiral, meaning it has non-superimposable mirror images, which can lead to different biological activities and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-hexane-1,3,4,5-tetrol typically involves the reduction of corresponding hexose sugars or their derivatives. One common method is the reduction of D-glucose using sodium borohydride (NaBH4) in an aqueous solution. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other hexose sugars into the desired polyhydroxylated compound. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R,5R)-hexane-1,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of hexane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of hexane-1,3,4,5-tetraone or hexane-1,3,4,5-tetraaldehyde.
Reduction: Formation of hexane-1,3,4,5-triol or hexane-1,3,4,5-diol.
Substitution: Formation of halogenated hexane derivatives or alkylated hexane derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4R,5R)-hexane-1,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific biological targets.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R,4R,5R)-hexane-1,3,4,5-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can act as a substrate or inhibitor in various biochemical pathways, affecting cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R,5R,6R)-hexane-1,3,4,5,6-pentol: A similar polyhydroxylated compound with an additional hydroxyl group.
(2R,3R,4R,5R)-pentane-1,2,3,4,5-pentol: A shorter chain polyhydroxylated compound with similar properties.
(3R,4R,5R)-hexane-1,3,4,5-tetraone: An oxidized derivative of (3R,4R,5R)-hexane-1,3,4,5-tetrol.
Uniqueness
This compound is unique due to its specific stereochemistry and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties. Its chirality and polyhydroxylation make it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(3R,4R,5R)-hexane-1,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-4(8)6(10)5(9)2-3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZEKVVQZGXOJ-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220157 | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-55-2 | |
| Record name | Olivose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)






![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)

![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)

![2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-](/img/structure/B1196940.png)


